molecular formula C15H20N6O3 B2950223 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide CAS No. 2034210-14-3

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2950223
CAS No.: 2034210-14-3
M. Wt: 332.364
InChI Key: LRLVZGQMQGAZIA-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a triazine-based compound featuring a morpholino group at position 6, a dimethylamino group at position 4, and a furan-2-carboxamide moiety linked via a methyl group. However, direct data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-20(2)14-17-12(10-16-13(22)11-4-3-7-24-11)18-15(19-14)21-5-8-23-9-6-21/h3-4,7H,5-6,8-10H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLVZGQMQGAZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide typically involves the acylation of amines with 2-furoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Antitumor Research

Compound H10

(E)-N-(3-((4-(5-((dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)but-2-enamide (H10) shares key features with the target compound:

  • Core structure: 1,3,5-triazine with a morpholino group at position 4.
  • Substituents: A dimethylamino group at position 5 (via a thiophene linker) and an acrylamide moiety.
  • Activity : Demonstrated antitumor activity, likely due to kinase inhibition (e.g., EGFR or PI3K) .
Property H10 Target Compound
Triazine substituents Morpholino (C6), dimethylamino (C5) Morpholino (C6), dimethylamino (C4)
Linker/Functional group Thiophene-acrylamide Furan-carboxamide
Biological activity Antitumor (IC50 values not provided) Unknown (inferred kinase inhibition)
Compound WJ111-11

4-(4-(4-(2-Amino-4-(difluoromethyl)pyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-4-oxobutanamide (WJ111-11) features:

  • Core structure: 6-morpholino-1,3,5-triazine with a piperazine linker.
  • Substituents : Difluoromethylpyrimidine and a proteolysis-targeting chimera (PROTAC) moiety.
Property WJ111-11 Target Compound
Triazine substituents Morpholino (C6), piperazine (C4) Morpholino (C6), dimethylamino (C4)
Functional group PROTAC-linked pyrimidine Furan-carboxamide
Biological activity Protein degradation (inferred) Unknown

Key Difference : The PROTAC moiety in WJ111-11 enables degradation of specific oncoproteins, a mechanism absent in the target compound.

Agrochemical Analogues

Triflusulfuron Methyl Ester

Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate is a sulfonylurea herbicide with a triazine core.

  • Substituents: Dimethylamino (C4), trifluoroethoxy (C6), and sulfonylurea groups.
  • Activity : Inhibits acetolactate synthase (ALS) in weeds .
Property Triflusulfuron Methyl Ester Target Compound
Triazine substituents Dimethylamino (C4), trifluoroethoxy Morpholino (C6), dimethylamino (C4)
Functional group Sulfonylurea Furan-carboxamide
Biological activity Herbicidal Unknown (potential kinase inhibition)

Key Difference : The sulfonylurea group in Triflusulfuron enables herbicidal activity, while the target compound’s furan-carboxamide suggests divergent applications.

Biological Activity

The compound N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a complex organic molecule with potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Molecular Characteristics

  • Molecular Formula : C${15}$H${20}$N$_{6}$O
  • Molecular Weight : Approximately 304.36 g/mol
  • Structural Features :
    • Triazine core with morpholino and dimethylamino groups
    • Furan-2-carboxamide moiety

These characteristics suggest a diverse range of potential interactions with biological targets.

Comparative Analysis of Related Compounds

Compound Name Structure Features Biological Activity Unique Aspects
4-(dimethylamino)-6-morpholino-1,3,5-triazineTriazine core with morpholineAnticancerLacks indole moiety
2-(1H-indol-3-yl)acetamideIndole structure onlyAntimicrobialSimpler structure
N-(4-(dimethylamino)-phenyl)acetamideAromatic substitutionAnalgesic propertiesNo triazine core

This table highlights how the unique combination of structural elements in this compound may confer distinct biological activities not present in simpler analogs.

Antimicrobial Activity

The indole moiety present in the compound is known for its antimicrobial properties. Indole derivatives have been shown to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. Further studies are needed to elucidate the specific antimicrobial effects of this compound.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The triazine ring can engage in hydrogen bonding and electrostatic interactions with enzymes.
  • Receptor Interaction : The morpholino and dimethylamino groups may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Synthesis and Testing

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful optimization to maximize yield and purity. Initial microbiological screenings have indicated potential bioactivity, warranting further investigation into its pharmacological applications.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown promising results. For instance, derivatives exhibiting similar structural features have demonstrated significant antitumor activity in xenograft models. These findings suggest that this compound could serve as a lead compound for drug development.

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